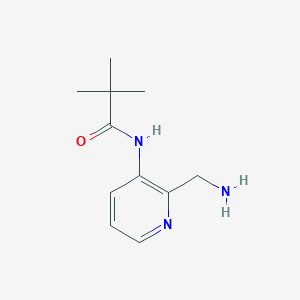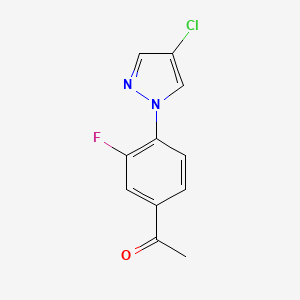
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted pyrazole ring and a fluorophenyl group attached to an ethanone moiety
Métodos De Preparación
The synthesis of 1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one typically involves the following steps:
Claisen-Schmidt Condensation: The initial step involves the condensation of 4-chloro-1H-pyrazole with 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization with hydrazine hydrate in acetic acid to form the desired pyrazole derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular responses.
Comparación Con Compuestos Similares
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-fluorophenyl)ethan-1-one can be compared with other similar pyrazole derivatives, such as:
1-(4-(4-Chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one: This compound lacks the fluorine substituent on the phenyl ring, which may affect its biological activity and chemical reactivity.
1-(4-(4-Chloro-1h-pyrazol-1-yl)-3-methylphenyl)ethan-1-one: The presence of a methyl group instead of a fluorine atom can lead to differences in pharmacological properties and applications.
Propiedades
IUPAC Name |
1-[4-(4-chloropyrazol-1-yl)-3-fluorophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7(16)8-2-3-11(10(13)4-8)15-6-9(12)5-14-15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIQHPMSVZPFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
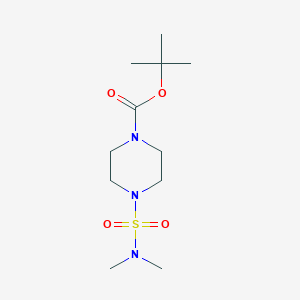
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
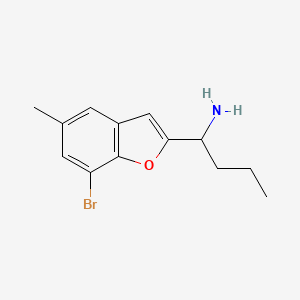
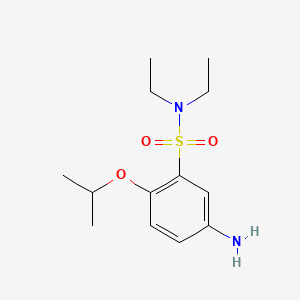
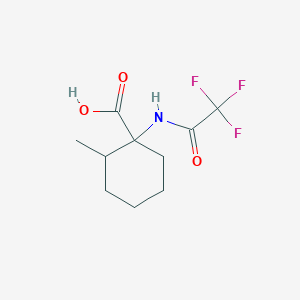
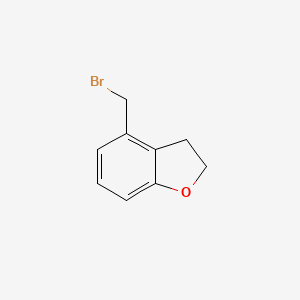
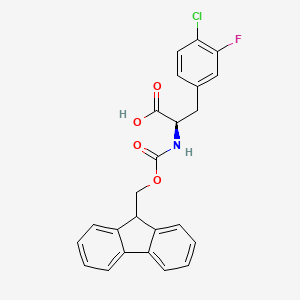
![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
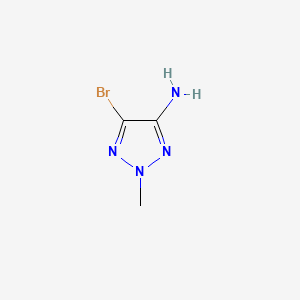
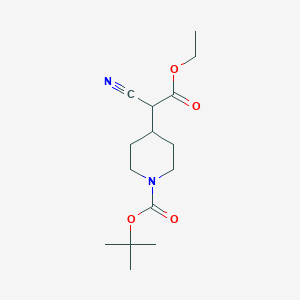
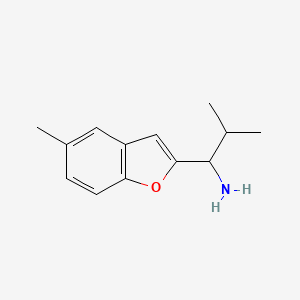
![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)

